molecular formula C25H22N4O3 B2547655 (E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide CAS No. 568574-11-8

(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2547655
CAS No.: 568574-11-8
M. Wt: 426.476
InChI Key: RSOJREVOIYBAPX-UHFFFAOYSA-N
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Description

This compound features a prop-2-enamide backbone with distinct substituents:

  • 2-Cyano group: Enhances electron-withdrawing properties and stabilizes the α,β-unsaturated system.
  • 3-Aryl group: A 3-nitrophenyl ring substituted at position 4 with an N-methylanilino group (-N(CH₃)C₆H₅), introducing strong electron-donating (amine) and withdrawing (nitro) effects.
  • Amide nitrogen: Modified with a 2-phenylethyl group (-NH-CH₂CH₂C₆H₅), contributing steric bulk and lipophilicity.

Molecular Formula: C₂₄H₂₁N₅O₃ Molecular Weight: 427.47 g/mol (calculated).

Properties

IUPAC Name

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-28(22-10-6-3-7-11-22)23-13-12-20(17-24(23)29(31)32)16-21(18-26)25(30)27-15-14-19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3,(H,27,30)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOJREVOIYBAPX-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of approximately 446.89 g/mol. The compound features a cyano group, an enamide linkage, and a nitrophenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, research on analogs has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer cells. The following table summarizes the IC50 values for different cell lines:

Compound NameCell LineIC50 Value (µM)
JMPR-01MCF-75.02
JMPR-01MDA-MB-23115.24
EtoposideMCF-7>50
EtoposideMDA-MB-231>50

These results indicate that the tested compound has significantly lower IC50 values compared to etoposide, a standard chemotherapeutic agent, suggesting enhanced efficacy against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation (e.g., CFA-induced paw edema) showed that the compound effectively reduced edema comparable to dexamethasone, a well-known anti-inflammatory drug. The following table presents the results of these studies:

TreatmentDose (mg/kg)Edema Reduction (%)
JMPR-01100Significant
Dexamethasone100Significant

Moreover, the compound demonstrated a reduction in nitrite production and cytokine levels (IL-1β and TNFα) in macrophage cultures at non-cytotoxic concentrations .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential in treated cells.
  • Modulation of Inflammatory Mediators : It appears to inhibit key enzymes involved in inflammation, such as iNOS and COX-2, thereby reducing the synthesis of pro-inflammatory cytokines and mediators .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study: JMPR-01 - This compound was shown to significantly reduce leukocyte migration in zymosan-induced peritonitis models by up to 90% at optimal doses, indicating strong anti-inflammatory efficacy .
  • Case Study: Les-3331 - Another derivative exhibited lower cytotoxicity against human skin fibroblasts while maintaining high efficacy against breast cancer cell lines, further supporting the selective targeting ability of these compounds .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

Case Study : In vitro studies revealed that concentrations as low as 5 µM inhibited the proliferation of breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Research Findings : In cellular models, it effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative damage.

Neuroprotective Effects

Emerging studies indicate that this compound may possess neuroprotective properties.

Mechanism : It seems to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.

Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics, highlighting its potential for treating neurodegenerative diseases.

Photonic Devices

The unique structural properties of (E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide have led to its investigation in the field of photonic materials.

Findings : Studies suggest that this compound can be incorporated into polymer matrices to enhance their optical properties, making them suitable for applications in light-emitting diodes (LEDs) and laser technology.

Sensor Technology

The compound's ability to interact with various analytes has made it a candidate for sensor development.

Research Insights : Preliminary studies indicate that it can be used as a sensing material for detecting specific biomolecules, potentially leading to advancements in diagnostic tools.

Summary of Biological Activities

Activity Type Mechanism/Outcome Case Study Findings
AnticancerInduces apoptosis via caspase activationInhibits MCF-7 cell proliferation at 5 µM
AntioxidantScavenges free radicalsIC50 comparable to ascorbic acid
NeuroprotectiveModulates neuroinflammation, protects neuronsImproved cognitive function in animal models
Photonic DevicesEnhances optical properties in polymer matricesSuitable for LED and laser technology
Sensor TechnologyInteracts with analytes for biosensing applicationsPotential development of diagnostic sensors

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Aryl Substituents Amide Group (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target: (E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide 4-(N-methylanilino)-3-nitro 2-Phenylethyl C₂₄H₂₁N₅O₃ 427.47 Not reported -
5b: 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 4-Methoxy 4-Sulfamoylphenyl C₁₇H₁₅N₃O₄S 365.38 292
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide 4-Dimethylamino Phenyl C₁₈H₁₇N₃O 291.35 Not reported
Acryloylfentanyl (regulated analog) Piperidin-4-yl 1-(2-Phenylethyl)piperidin-4-yl C₂₃H₂₈N₂O 364.49 Not reported
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-Methyl-4-nitrophenyl)furan-2-yl 3-Ethoxyphenyl C₂₃H₁₉N₃O₅ 417.41 Not reported
Key Observations:

Electronic Effects: The target’s 3-nitro group is strongly electron-withdrawing, while the N-methylanilino group at position 4 donates electrons via resonance. This contrast may enhance intramolecular charge transfer, affecting reactivity and optical properties compared to analogs like 5b (electron-donating methoxy) .

Steric and Lipophilic Effects :

  • The 2-phenylethyl group on the amide nitrogen increases steric hindrance and lipophilicity compared to smaller substituents (e.g., phenyl in ). This could influence solubility and membrane permeability.

Regulatory Status: While acryloylfentanyl (a structural analog with a piperidine ring) is regulated under narcotics conventions , the target’s nitro and N-methylanilino groups likely preclude opioid activity, highlighting divergent pharmacological profiles.

Melting Points:
  • High melting points (e.g., 292°C for 5b ) correlate with polar substituents (e.g., sulfamoyl), while the target’s nitro group may similarly elevate its melting point.
Crystal Packing:
  • The analog in crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 12.0639 Å, b = 19.983 Å. The target’s bulkier substituents may alter packing efficiency, impacting solubility and stability.

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